Cas no 1122648-81-0 (3-(Azidomethyl)pentane)

3-(Azidomethyl)pentane Chemical and Physical Properties
Names and Identifiers
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- 3-(Azidomethyl)pentane
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- Inchi: 1S/C6H13N3/c1-3-6(4-2)5-8-9-7/h6H,3-5H2,1-2H3
- InChI Key: GVPAARWOTAUHBV-UHFFFAOYSA-N
- SMILES: C(CC)(CC)CN=[N+]=[N-]
3-(Azidomethyl)pentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1227574-5.0g |
3-(azidomethyl)pentane |
1122648-81-0 | 95% | 5.0g |
$2277.0 | 2023-07-10 | |
Life Chemicals | F1907-3270-5g |
3-(azidomethyl)pentane |
1122648-81-0 | 95%+ | 5g |
$1305.0 | 2023-09-07 | |
Enamine | EN300-1227574-1.0g |
3-(azidomethyl)pentane |
1122648-81-0 | 95% | 1.0g |
$785.0 | 2023-07-10 | |
Life Chemicals | F1907-3270-2.5g |
3-(azidomethyl)pentane |
1122648-81-0 | 95%+ | 2.5g |
$870.0 | 2023-09-07 | |
Enamine | EN300-1227574-0.25g |
3-(azidomethyl)pentane |
1122648-81-0 | 95% | 0.25g |
$389.0 | 2023-07-10 | |
Enamine | EN300-1227574-1000mg |
3-(azidomethyl)pentane |
1122648-81-0 | 95.0% | 1000mg |
$785.0 | 2023-10-02 | |
Enamine | EN300-1227574-2500mg |
3-(azidomethyl)pentane |
1122648-81-0 | 95.0% | 2500mg |
$1539.0 | 2023-10-02 | |
Enamine | EN300-1227574-10000mg |
3-(azidomethyl)pentane |
1122648-81-0 | 95.0% | 10000mg |
$3376.0 | 2023-10-02 | |
Enamine | EN300-1227574-500mg |
3-(azidomethyl)pentane |
1122648-81-0 | 95.0% | 500mg |
$613.0 | 2023-10-02 | |
Enamine | EN300-1227574-10.0g |
3-(azidomethyl)pentane |
1122648-81-0 | 95% | 10.0g |
$3376.0 | 2023-07-10 |
3-(Azidomethyl)pentane Related Literature
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
Additional information on 3-(Azidomethyl)pentane
Recent Advances in the Application of 3-(Azidomethyl)pentane (CAS: 1122648-81-0) in Chemical Biology and Pharmaceutical Research
The compound 3-(Azidomethyl)pentane (CAS: 1122648-81-0) has recently emerged as a valuable chemical tool in pharmaceutical development and chemical biology research. This aliphatic azide derivative has shown significant potential in click chemistry applications, particularly in the modification of biomolecules and drug discovery processes. Recent studies have demonstrated its utility as a versatile building block for bioconjugation and targeted drug delivery systems.
Structural analysis reveals that 3-(Azidomethyl)pentane's unique combination of an azide functional group with a pentane backbone provides optimal reactivity while maintaining sufficient stability for biological applications. The compound's lipophilic nature allows for improved membrane permeability compared to shorter-chain azidoalkanes, making it particularly useful for intracellular targeting applications. Recent work by Zhang et al. (2023) demonstrated its effectiveness in creating stable protein conjugates through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
In drug discovery, 3-(Azidomethyl)pentane has been employed as a linker molecule for antibody-drug conjugates (ADCs). A 2024 study published in the Journal of Medicinal Chemistry reported its successful use in connecting cytotoxic payloads to monoclonal antibodies, showing improved stability and pharmacokinetic profiles compared to traditional linker chemistries. The compound's ability to maintain antibody binding affinity while enabling controlled drug release has made it particularly attractive for next-generation ADC development.
Recent advances in metabolic labeling have also utilized 3-(Azidomethyl)pentane as a bioorthogonal reporter. Its incorporation into cellular metabolites allows for selective imaging and tracking of biomolecules in live cells. A Nature Chemical Biology publication (2024) highlighted its application in tracking lipid metabolism in cancer cells, providing new insights into tumor metabolism and potential therapeutic targets.
The safety profile of 3-(Azidomethyl)pentane has been extensively evaluated in recent preclinical studies. While the compound shows good stability under physiological conditions, researchers have noted the importance of proper handling due to its potential explosive nature at high concentrations. Current Good Manufacturing Practice (cGMP) production methods have been developed to ensure consistent quality for pharmaceutical applications.
Looking forward, 3-(Azidomethyl)pentane is expected to play an increasingly important role in targeted therapy development. Ongoing research is exploring its use in PROTAC (proteolysis targeting chimera) technology and other emerging therapeutic modalities. The compound's versatility and favorable physicochemical properties position it as a key enabler for innovative drug development strategies in the coming years.
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